molecular formula C17H22N2O B5855790 4-spiro[4H-isoquinoline-3,1'-cyclopentane]-1-ylmorpholine

4-spiro[4H-isoquinoline-3,1'-cyclopentane]-1-ylmorpholine

Cat. No.: B5855790
M. Wt: 270.37 g/mol
InChI Key: AXYQGNUBBJLOBT-UHFFFAOYSA-N
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Description

4-spiro[4H-isoquinoline-3,1’-cyclopentane]-1-ylmorpholine is a spirocyclic compound characterized by a unique three-dimensional structure. Spirocyclic compounds are known for their rigid and three-dimensional nature, which often imparts unique physicochemical properties such as enhanced lipophilicity, aqueous solubility, and metabolic stability . These properties make spirocyclic compounds valuable in various fields, including medicinal chemistry and drug discovery.

Properties

IUPAC Name

4-spiro[4H-isoquinoline-3,1'-cyclopentane]-1-ylmorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O/c1-2-6-15-14(5-1)13-17(7-3-4-8-17)18-16(15)19-9-11-20-12-10-19/h1-2,5-6H,3-4,7-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXYQGNUBBJLOBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)CC3=CC=CC=C3C(=N2)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801327663
Record name 4-spiro[4H-isoquinoline-3,1'-cyclopentane]-1-ylmorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801327663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

35.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26659003
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

330465-90-2
Record name 4-spiro[4H-isoquinoline-3,1'-cyclopentane]-1-ylmorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801327663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactions Analysis

4-spiro[4H-isoquinoline-3,1’-cyclopentane]-1-ylmorpholine undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 4-spiro[4H-isoquinoline-3,1’-cyclopentane]-1-ylmorpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows the compound to fit into unique binding sites, modulating the activity of the target proteins. This interaction can lead to the inhibition or activation of specific biochemical pathways, depending on the nature of the target .

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